Cas no 1248232-43-0 (2-{(2-bromocyclohexyl)oxymethyl}oxane)

2-{(2-Bromocyclohexyl)oxymethyl}oxane is a brominated cyclic ether compound characterized by its unique structural features, including a cyclohexyl ring substituted with a bromine atom and an oxymethyloxane moiety. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The presence of the bromine atom offers a reactive site for further functionalization, enabling diverse chemical transformations. Its stability under standard conditions and compatibility with various reaction conditions make it a versatile building block for researchers exploring novel synthetic pathways. The compound’s defined stereochemistry may also be valuable in stereoselective synthesis.
2-{(2-bromocyclohexyl)oxymethyl}oxane structure
1248232-43-0 structure
商品名:2-{(2-bromocyclohexyl)oxymethyl}oxane
CAS番号:1248232-43-0
MF:C12H21BrO2
メガワット:277.19794344902
CID:6598730
PubChem ID:62111096

2-{(2-bromocyclohexyl)oxymethyl}oxane 化学的及び物理的性質

名前と識別子

    • 2-{(2-bromocyclohexyl)oxymethyl}oxane
    • 2H-Pyran, 2-[[(2-bromocyclohexyl)oxy]methyl]tetrahydro-
    • EN300-1134501
    • 2-{[(2-bromocyclohexyl)oxy]methyl}oxane
    • AKOS011390775
    • 1248232-43-0
    • 2-([(2-BROMOCYCLOHEXYL)OXY]METHYL)OXANE
    • インチ: 1S/C12H21BrO2/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h10-12H,1-9H2
    • InChIKey: DNDJZNQAGUROHV-UHFFFAOYSA-N
    • ほほえんだ: C1(COC2CCCCC2Br)OCCCC1

計算された属性

  • せいみつぶんしりょう: 276.07249g/mol
  • どういたいしつりょう: 276.07249g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 187
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 18.5Ų

じっけんとくせい

  • 密度みつど: 1.27±0.1 g/cm3(Predicted)
  • ふってん: 346.3±32.0 °C(Predicted)

2-{(2-bromocyclohexyl)oxymethyl}oxane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1134501-0.5g
2-{[(2-bromocyclohexyl)oxy]methyl}oxane
1248232-43-0 95%
0.5g
$739.0 2023-10-26
Enamine
EN300-1134501-0.25g
2-{[(2-bromocyclohexyl)oxy]methyl}oxane
1248232-43-0 95%
0.25g
$708.0 2023-10-26
Enamine
EN300-1134501-1.0g
2-{[(2-bromocyclohexyl)oxy]methyl}oxane
1248232-43-0
1g
$0.0 2023-06-09
Enamine
EN300-1134501-5g
2-{[(2-bromocyclohexyl)oxy]methyl}oxane
1248232-43-0 95%
5g
$2235.0 2023-10-26
Enamine
EN300-1134501-2.5g
2-{[(2-bromocyclohexyl)oxy]methyl}oxane
1248232-43-0 95%
2.5g
$1509.0 2023-10-26
Enamine
EN300-1134501-0.05g
2-{[(2-bromocyclohexyl)oxy]methyl}oxane
1248232-43-0 95%
0.05g
$647.0 2023-10-26
Enamine
EN300-1134501-0.1g
2-{[(2-bromocyclohexyl)oxy]methyl}oxane
1248232-43-0 95%
0.1g
$678.0 2023-10-26
Enamine
EN300-1134501-10g
2-{[(2-bromocyclohexyl)oxy]methyl}oxane
1248232-43-0 95%
10g
$3315.0 2023-10-26
Enamine
EN300-1134501-1g
2-{[(2-bromocyclohexyl)oxy]methyl}oxane
1248232-43-0 95%
1g
$770.0 2023-10-26

2-{(2-bromocyclohexyl)oxymethyl}oxane 関連文献

2-{(2-bromocyclohexyl)oxymethyl}oxaneに関する追加情報

Introduction to Compound with CAS No 1248232-43-0 and Product Name: 2-{(2-bromocyclohexyl)oxymethyl}oxane

The compound with the CAS number 1248232-43-0 and the product name 2-{(2-bromocyclohexyl)oxymethyl}oxane represents a significant advancement in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug development and synthetic chemistry. The molecular structure of 2-{(2-bromocyclohexyl)oxymethyl}oxane incorporates a cyclohexyl ring substituted with a bromo group, connected to an oxymethyl group, which is further linked to an oxane ring. This configuration provides a versatile platform for further chemical modifications and functionalizations, making it a valuable intermediate in the synthesis of more complex molecules.

In recent years, the demand for novel building blocks in medicinal chemistry has surged, driven by the need for more effective and targeted therapeutic agents. The structural motif of 2-{(2-bromocyclohexyl)oxymethyl}oxane offers several advantages that make it particularly useful in this context. The presence of the bromo substituent on the cyclohexyl ring allows for facile introduction of various functional groups through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many bioactive compounds. Additionally, the oxymethyl group provides a handle for further derivatization, enabling the synthesis of ethers, esters, and other oxygen-containing heterocycles.

The oxane ring itself contributes to the compound's overall stability and flexibility, characteristics that are often sought after in drug candidates. Oxanes are known for their ability to mimic oxygen-containing functionalities while maintaining a three-membered ring structure, which can enhance solubility and metabolic stability. This makes 2-{(2-bromocyclohexyl)oxymethyl}oxane an attractive candidate for further exploration in the development of small-molecule drugs.

Recent studies have highlighted the importance of cyclohexyl-containing compounds in medicinal chemistry. The cyclohexyl group is a common pharmacophore found in numerous FDA-approved drugs due to its ability to improve oral bioavailability and binding affinity. The bromo-substituted cyclohexyl moiety in 2-{(2-bromocyclohexyl)oxymethyl}oxane further enhances its utility by providing a reactive site for diverse chemical transformations. Researchers have leveraged this reactivity to develop novel inhibitors targeting various biological pathways. For instance, derivatives of this compound have been explored as potential kinase inhibitors, where the bromo group serves as a precursor for introducing aryl or heteroaryl groups through cross-coupling reactions.

The oxymethyl group in 2-{(2-bromocyclohexyl)oxymethyl}oxane also plays a crucial role in modulating the pharmacokinetic properties of drug candidates. Ethers derived from this group have been shown to enhance membrane permeability and reduce metabolic clearance, thereby improving drug efficacy. This property is particularly relevant in the design of antiviral and anticancer agents, where poor solubility and rapid metabolism can significantly limit therapeutic outcomes.

In addition to its pharmaceutical applications, 2-{(2-bromocyclohexyl)oxymethyl}oxane has shown promise in materials science and agrochemical research. The compound's unique structural features make it a suitable candidate for synthesizing polymers with tailored properties. For example, polymers incorporating this unit can exhibit enhanced thermal stability and mechanical strength, making them useful in high-performance materials. Similarly, derivatives of this compound have been investigated as potential herbicides and fungicides due to their ability to interact with biological targets at multiple sites.

The synthesis of 2-{(2-bromocyclohexyl)oxymethyl}oxane involves several key steps that highlight its synthetic utility. The starting material typically undergoes bromination followed by nucleophilic substitution with an alcohol or alkoxide to introduce the oxymethyl group. Subsequent reactions can then be employed to attach various functional groups at different positions on the molecule. The use of palladium catalysts in cross-coupling reactions has been particularly effective in generating diverse derivatives with enhanced biological activity.

One notable application of 2-{(2-bromocyclohexyl)oxymethyl}oxane is in the development of protease inhibitors. Proteases are enzymes that play critical roles in many biological processes, including signal transduction and protein degradation. Inhibiting these enzymes has been shown to be effective against various diseases such as cancer and HIV/AIDS. Researchers have synthesized analogs of this compound that target specific proteases by modifying the aryl or heteroaryl groups attached to the bromo-substituted cyclohexyl ring.

The growing interest in green chemistry has also influenced the synthesis of 2-{(2-bromocyclohexyl)oxymethyl}oxane. Efforts have been made to develop more sustainable synthetic routes that minimize waste and reduce energy consumption. Catalytic methods using recyclable catalysts and solvent-free reactions have been explored as alternatives to traditional synthetic approaches. These advancements not only improve environmental sustainability but also enhance cost-effectiveness and scalability.

In conclusion, 2-{(2-bromocyclohexyl)oxymethyl}oxane (CAS No 1248232-43-0) represents a versatile intermediate with significant potential across multiple fields including pharmaceuticals, materials science, and agrochemicals. Its unique structural features enable diverse chemical modifications through cross-coupling reactions and other functionalization strategies. The compound's ability to serve as a building block for biologically active molecules makes it an invaluable asset in modern drug discovery efforts. As research continues to uncover new applications for this compound, its importance is expected to grow further.

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